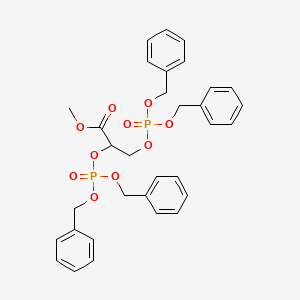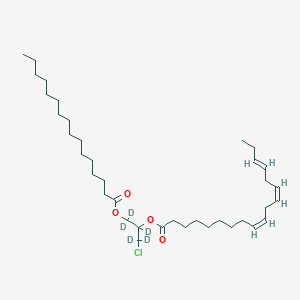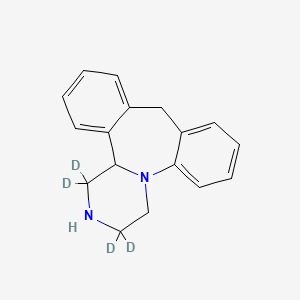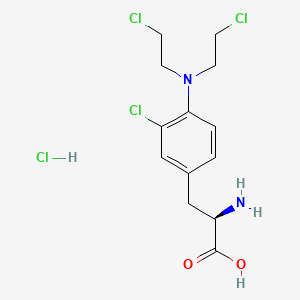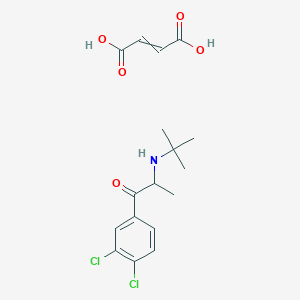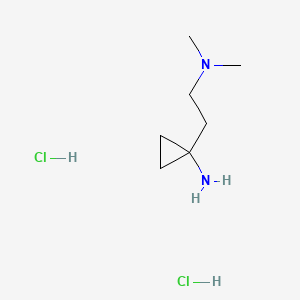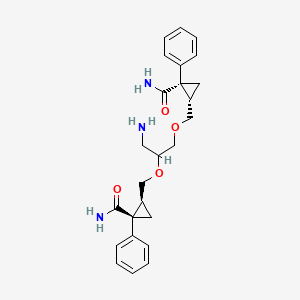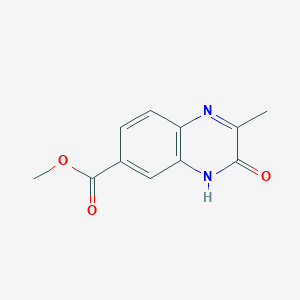
methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is a nitrogen-containing heterocyclic compound. Quinoxaline derivatives, including this compound, are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline core with a methyl group at the 2-position, a keto group at the 3-position, and a carboxylate ester at the 6-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate typically involves the condensation of 1,2-diamines with 1,2-diketones. One common method is the reaction of 2-methyl-1,2-diaminobenzene with diethyl oxalate under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid . The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring system.
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry approaches to minimize environmental impact. For example, the use of microwave-assisted synthesis and deep eutectic solvents (DES) has been explored to enhance reaction efficiency and reduce waste . These methods provide a more sustainable approach to the large-scale production of quinoxaline derivatives.
化学反応の分析
Types of Reactions
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable solvents like dichloromethane or chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce the corresponding alcohol derivatives.
科学的研究の応用
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
作用機序
The mechanism of action of methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with the replication of viral DNA . The exact mechanism depends on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally related to quinoxaline, with potential antimicrobial and anticancer properties.
Phthalazine: Similar in structure and used in various pharmaceutical applications.
Uniqueness
Methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group, keto group, and carboxylate ester makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
methyl 2-methyl-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-6-10(14)13-9-5-7(11(15)16-2)3-4-8(9)12-6/h3-5H,1-2H3,(H,13,14) |
InChIキー |
HNBDPKSRVLOANJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)OC)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
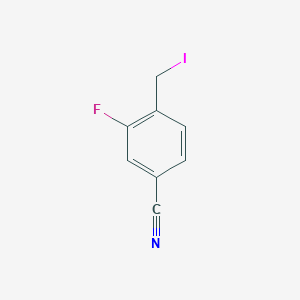
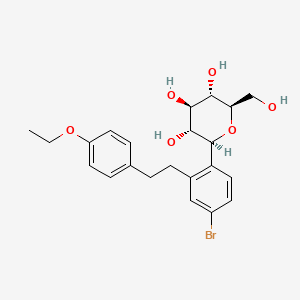
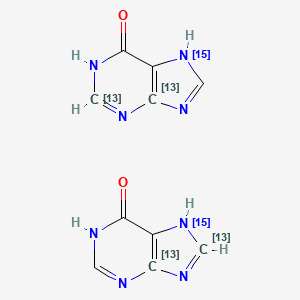
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
